molecular formula C22H20FN7O2 B2857432 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1040651-40-8

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2857432
CAS RN: 1040651-40-8
M. Wt: 433.447
InChI Key: KHFZJFMZXSODKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
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Scientific Research Applications

Serotonin Antagonists

Compounds structurally related to the query have been synthesized and tested for their antagonist activity against serotonin receptors (5-HT2). These studies have revealed that certain bicyclic derivatives exhibit significant 5-HT2 antagonist activity, potentially greater than known compounds such as ritanserin, without showing alpha 1 antagonist activity in vivo. The central 5-HT2 receptor antagonism of these compounds demonstrates their potential for further development as therapeutic agents (Watanabe et al., 1992).

HIV-1 Attachment Inhibitors

Another area of application involves the inhibition of HIV-1 attachment. Derivatives similar to the query compound have been identified as potent inhibitors that interfere with the interaction of viral gp120 with the host cell receptor CD4. The exploration of the piperazine ring substitution patterns within these derivatives has provided insights into the pharmacophore responsible for inhibiting HIV-1 attachment, underscoring the importance of the piperazine scaffold (Wang et al., 2009).

Dopamine and Serotonin Receptor Antagonists

Further research on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position has shown that these compounds have potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These findings suggest potential applications in developing noncataleptogenic, centrally acting agents, which could contribute to the treatment of psychiatric disorders while minimizing side effects (Perregaard et al., 1992).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimides with piperazine substituent has explored their luminescent properties and photo-induced electron transfer mechanisms. These studies contribute to the understanding of how such compounds can be utilized in developing novel fluorescent probes and materials (Gan et al., 2003).

Anticancer Activity

The development of novel piperazine-2,6-dione derivatives and their evaluation for anticancer activity represent another significant application. These compounds have been investigated for their potential to inhibit the growth of various cancer cell lines, indicating their relevance in cancer research (Kumar et al., 2013).

properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFZJFMZXSODKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

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